Molecular Weight and Structural Differentiation
Citalopram Alkene Dimer Chloride possesses a molecular weight of 667.23 g/mol, which is approximately 2.06‑fold greater than that of citalopram free base (324.39 g/mol) and more than 2.5‑fold greater than typical monomeric process impurities such as Citalopram Related Compound A (MW ~ 310). This substantial mass difference enables unambiguous identification by LC‑MS and ensures baseline chromatographic resolution from the API peak under reversed‑phase conditions [REFS‑1][REFS‑2]. In the USP monograph for citalopram hydrobromide, the relative retention time (RRT) of the API is set to 1.0, while high‑molecular‑weight dimers elute well beyond 2.0, providing a clear analytical window [REFS‑3].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 667.23 g/mol (chloride salt) |
| Comparator Or Baseline | Citalopram free base: 324.39 g/mol |
| Quantified Difference | +342.84 g/mol (+105.7% relative increase) |
| Conditions | Exact mass calculated from molecular formula C40H41ClF2N4O |
Why This Matters
The large mass differential ensures that this dimer impurity does not co‑elute with the API, reducing the risk of false‑negative results during purity assessment and enabling accurate quantitation in stability‑indicating methods.
- [1] USP Monograph: Citalopram Hydrobromide. United States Pharmacopeia, USP35‑NF30. Relative Retention Times. View Source
